molecular formula C24H17ClN4O3 B14974669 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

Cat. No.: B14974669
M. Wt: 444.9 g/mol
InChI Key: DCNRGXDQNNASJN-UHFFFAOYSA-N
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Description

This compound belongs to the pyrrolo[3,2-d]pyrimidine class, characterized by a fused bicyclic scaffold with a carboxamide substituent at position 5. Key structural features include:

  • Naphthalen-1-yl carboxamide at position 7: Introduces aromatic bulk, likely influencing solubility and receptor selectivity.
  • Methyl group at position 5: May modulate steric effects and metabolic stability.
  • Dioxo groups at positions 2 and 4: Contribute to hydrogen-bonding interactions, critical for binding to enzymes like kinases or proteases.

Properties

Molecular Formula

C24H17ClN4O3

Molecular Weight

444.9 g/mol

IUPAC Name

3-(4-chlorophenyl)-5-methyl-N-naphthalen-1-yl-2,4-dioxo-1H-pyrrolo[3,2-d]pyrimidine-7-carboxamide

InChI

InChI=1S/C24H17ClN4O3/c1-28-13-18(22(30)26-19-8-4-6-14-5-2-3-7-17(14)19)20-21(28)23(31)29(24(32)27-20)16-11-9-15(25)10-12-16/h2-13H,1H3,(H,26,30)(H,27,32)

InChI Key

DCNRGXDQNNASJN-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C(=O)N(C(=O)N2)C3=CC=C(C=C3)Cl)C(=O)NC4=CC=CC5=CC=CC=C54

Origin of Product

United States

Preparation Methods

The synthesis of 3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide typically involves multi-step reactions. One common method includes the condensation of 4-chlorobenzaldehyde with ethyl acetoacetate in the presence of ammonium acetate to form the intermediate compound. This intermediate undergoes cyclization with naphthylamine and subsequent oxidation to yield the final product . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, including the use of continuous flow reactors and automated synthesis systems to enhance yield and purity.

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

    Oxidation: The presence of the naphthyl group allows for oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl groups can be reduced using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

    Cyclization: The compound can participate in cyclization reactions to form more complex ring structures.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used but often include derivatives with modified functional groups or additional ring structures .

Scientific Research Applications

3-(4-chlorophenyl)-5-methyl-N-(naphthalen-1-yl)-2,4-dioxo-1H,2H,3H,4H,5H-pyrrolo[3,2-d]pyrimidine-7-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes and receptors. For example, it may inhibit the activity of protein kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can disrupt cellular signaling pathways, leading to various biological effects, such as reduced cell proliferation or induction of apoptosis in cancer cells . The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with its targets, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Scaffold Modifications

Table 1: Comparison of Pyrrolo-Pyrimidine Derivatives
Compound Name Substituents Key Structural Differences Potential Biological Relevance Source
Target Compound 3-(4-ClPh), 5-Me, 7-(Naph-1-yl)carboxamide Pyrrolo[3,2-d]pyrimidine core Hypothesized kinase inhibition N/A
Ethyl 3-(4-chlorophenyl)-2-(dipentyl-amino)-4-oxo-5-phenyl-4,5-dihydro-3H-pyrrolo[3,2-d]pyrimidine-7-carboxylate Ethyl ester at C7, dipentylamine at C2 Ester vs. carboxamide; altered hydrogen-bonding capacity Reduced solubility compared to carboxamides
6-(4-Methoxyphenyl)-N-(1-naphthalen-1-ylmethyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine Naphthylmethyl amine at C4, methoxyphenyl at C6 Pyrrolo[2,3-d]pyrimidine core; amine substituent Improved cellular permeability due to basic amine
5-[[4-[(3-Chloro-4-fluorophenyl)amino]pyrrolo[2,3-d]pyrimidin-5-yl]methyl]-N-morpholinyl carboxamide Chloro-fluorophenyl at C4, morpholine-ethyl group Fluorine addition enhances metabolic stability Potential for CNS penetration
Key Observations:
  • Carboxamide vs. Ester/Amine : The naphthyl carboxamide in the target compound may enhance target affinity through hydrogen bonding compared to esters or amines .
  • Core Isomerism: Pyrrolo[3,2-d] vs.

Substituent-Driven Activity Trends

Halogenated Aromatic Groups
  • 4-Chlorophenyl : Common in kinase inhibitors (e.g., imatinib analogs) for hydrophobic pocket interactions. shows that 4-chlorophenyl-substituted pyrrolo-pyrimidines exhibit distinct torsional angles (N6—C7—N8—C9: −1.5° to −175.4°), influencing conformational flexibility .
  • 3-Chloro-4-fluorophenyl (): Fluorine’s electronegativity may improve binding precision and pharmacokinetics via reduced off-target interactions.
Naphthyl vs. Other Aromatic Groups
  • 4-Methoxyphenyl (): Methoxy groups enhance solubility but may reduce membrane permeability due to polarity.

Computational and Experimental Similarity Metrics

  • Tanimoto Coefficient Analysis : As per , similarity indexing using fingerprint-based methods (e.g., R programming) quantifies structural overlap. For example, aglaithioduline showed ~70% similarity to SAHA (a histone deacetylase inhibitor), correlating with shared bioactivity . Applied to the target compound, this method could identify analogs with overlapping pharmacophores.
  • Cross-Reactivity Profiles: highlights that immunoassays for structurally similar compounds (e.g., differing in substituents) may exhibit variable cross-reactivity. The naphthyl group in the target compound likely reduces cross-reactivity with assays optimized for smaller aromatics .

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